7-epi-Cephalomannine

説明

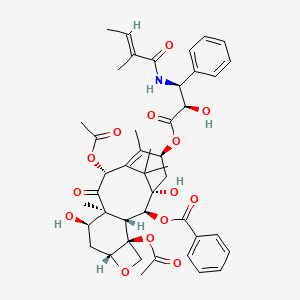

7-epi-Cephalomannine is a derivative of cephalomannine, found in species of Taxus . It has a molecular formula of C45 H53 N O14 and a molecular weight of 831.90 . It belongs to the API family of Cephalomannine .

Synthesis Analysis

The 1H- and 13C-nmr spectra of this compound were assigned using modern 1D and 2D nmr methods . A study on the effect of coronatine on the synthesis of cephalotaxine in suspension cells of Cephalotaxus mannii indicated that coronatine promoted the synthesis of cephalotaxine by affecting the expression of some enzymes, especially DS in the synthesis pathway of cephalotaxine .Molecular Structure Analysis

The molecular structure of this compound was analyzed using 1H- and 13C-nmr assignments . Preliminary conformational information was obtained by nOe spectroscopy .Chemical Reactions Analysis

In human liver microsomes, this compound was subject to C-13 lateral chain (M-1) and diterpenoid core monohydroxylation (M-2), mediated by cytochrome P450 (CYP) 3A4 and CYP2C8 .Physical and Chemical Properties Analysis

This compound has a molecular weight of 831.90 and a molecular formula of C45 H53 N O14 . Its density is predicted to be 1.36±0.1 g/cm3 .科学的研究の応用

Metabolic Properties : 7-epi-Cephalomannine shows unique metabolic properties when processed by human liver enzymes. It undergoes specific types of monohydroxylation mediated by cytochrome P450 enzymes, which highlights its distinctive metabolic pathway compared to other taxanes (Zhang et al., 2009).

Potential Anticancer Activity : Certain diastereomers of this compound, produced from extracts of Taxus yunnanensis, have shown potential anticancer activity. These diastereomers were separated and identified, providing insights into their specific structures and cytotoxic effects against cancer cells (Pandey et al., 1998).

Analytical Separation and Identification : Techniques like liquid chromatography have been used for the analytical separation and identification of taxanes including this compound. These methods are crucial for quality control in pharmaceutical applications (Aboul‐Enein & Serignese, 1996).

Halogen Bonding in Taxanes : Studies have shown that diastereomers of dibromo-7-epi-Cephalomannine exhibit halogen bonds, which could be significant in the development of new microtubule-stabilizing agents. This suggests a role for this compound in guiding the synthesis of such agents (Jiang et al., 2006).

Determination in Taxus : Methods have been developed for the determination of this compound in Taxus, using high-performance liquid chromatography (HPLC). This is important for the extraction and analysis of taxanes from natural sources (Dong et al., 2005).

Isomerization Studies : Research has explored the isomerization of taxol from 7-epi-taxol, highlighting the transformation possibilities of this compound and its relevance in pharmaceutical applications (Fen-er, 2003).

Biotransformation by Microorganisms : A study investigated the biotransformation of cephalomannine by Luteibacter sp., resulting in metabolites like this compound. This process is significant for understanding the microbial interaction with taxanes and their derivatives (Li et al., 2007).

Enzyme-assisted Extraction : Research has been conducted on enzyme-assisted extraction methods for obtaining taxanes including this compound from plant sources, which is important for efficient and sustainable extraction practices (Zu et al., 2009).

作用機序

Target of Action

7-epi-Cephalomannine primarily targets the Apurinic/apyrimidinic endonuclease-1 (APEX1) and hypoxic-induced factor-1α (HIF-1α) . APEX1 is a multifunctional protein that regulates several transcription factors, including HIF-1α, contributing to tumor growth, oxidative stress responses, and DNA damage . HIF-1α is a key mediator of biological response to hypoxia stress, regulating many target genes involved in tumor origination, angiogenesis, and metastasis .

Mode of Action

This compound exerts its effects by inhibiting the interaction between APEX1 and HIF-1α . This inhibition disrupts the activation of various factors that contribute to increased drug resistance, proliferation, and migration of tumor cells . It also interferes with DNA synthesis .

Biochemical Pathways

The inhibition of APEX1/HIF-1α interaction by this compound affects several key cellular functions. These include the production of reactive oxygen species (ROS), regulation of intracellular pH via carbonic anhydrase 9 (CA9), cell migration, and angiogenesis .

Result of Action

This compound significantly inhibits cell viability, ROS production, intracellular pH, and migration in hypoxic lung cancer (LC) cells. It also inhibits angiogenesis of human umbilical vein endothelial cells (HUVECs) under hypoxia . These effects make this compound a promising compound for LC treatment .

Action Environment

The action of this compound is influenced by the hypoxic conditions of the tumor microenvironment . Hypoxia is a key feature of solid tumors and is associated with poor prognosis, malignant phenotypes, and resistance to chemo- and radiotherapy . By targeting hypoxia-induced pathways, this compound can effectively inhibit tumor growth and progression.

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

7-epi-Cephalomannine interacts with various enzymes, proteins, and other biomolecules. In human liver microsomes, it undergoes C-13 lateral chain and diterpenoid core monohydroxylation, mediated by cytochrome P450 (CYP) 3A4 and CYP2C8, respectively . These interactions play a crucial role in its biochemical reactions.

Cellular Effects

This compound has been found to exert significant effects on various types of cells and cellular processes. For instance, it has been reported to inhibit hypoxia-induced cellular function in lung cancer cells . It significantly inhibits cell viability, reactive oxygen species (ROS) production, intracellular pH, and migration in hypoxic lung cancer cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, primarily through the inhibition of APEX1/HIF-1α interaction .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is subject to C-13 lateral chain and diterpenoid core monohydroxylation, mediated by cytochrome P450 (CYP) 3A4 and CYP2C8, respectively

特性

IUPAC Name |

[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H53NO14/c1-9-23(2)39(52)46-33(27-16-12-10-13-17-27)34(50)41(54)58-29-21-45(55)38(59-40(53)28-18-14-11-15-19-28)36-43(8,30(49)20-31-44(36,22-56-31)60-26(5)48)37(51)35(57-25(4)47)32(24(29)3)42(45,6)7/h9-19,29-31,33-36,38,49-50,55H,20-22H2,1-8H3,(H,46,52)/b23-9+/t29-,30+,31+,33-,34+,35+,36-,38-,43+,44-,45+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBXFAPJCZABTDR-DBVZQHIHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H53NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747312 | |

| Record name | (5beta,7alpha,10beta,13alpha)-4,10-Bis(acetyloxy)-1,7-dihydroxy-13-{[(2R,3S)-2-hydroxy-3-{[(2E)-2-methylbut-2-enoyl]amino}-3-phenylpropanoyl]oxy}-9-oxo-5,20-epoxytax-11-en-2-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

831.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150547-36-7 | |

| Record name | (5beta,7alpha,10beta,13alpha)-4,10-Bis(acetyloxy)-1,7-dihydroxy-13-{[(2R,3S)-2-hydroxy-3-{[(2E)-2-methylbut-2-enoyl]amino}-3-phenylpropanoyl]oxy}-9-oxo-5,20-epoxytax-11-en-2-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 150547-36-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-Epicephalomannine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XVD2MGZ4T5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5S)-5-[(tert-butylamino)methyl]-3-(3-fluoro-4-morpholin-4-ylphenyl)-1,3-oxazolidin-2-one](/img/structure/B601336.png)